Menoctone

説明

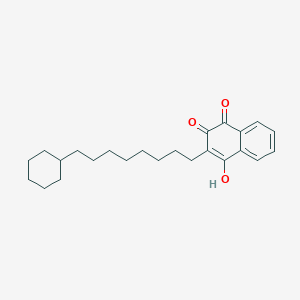

Structure

3D Structure

特性

IUPAC Name |

3-(8-cyclohexyloctyl)-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O3/c25-22-19-15-10-11-16-20(19)23(26)24(27)21(22)17-9-4-2-1-3-6-12-18-13-7-5-8-14-18/h10-11,15-16,18,25H,1-9,12-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMFNXJCDGGBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCCCC2=C(C3=CC=CC=C3C(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932651 | |

| Record name | 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14561-42-3 | |

| Record name | Menoctone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MENOCTONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENOCTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP1A5BD6K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Menoctone's Interruption of the Mitochondrial Electron Transport Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of menoctone's mechanism of action, specifically focusing on its interaction with the mitochondrial electron transport chain (mETC). The information presented herein is intended to support research and development efforts in parasitology and drug discovery.

Executive Summary

This compound, a hydroxynaphthoquinone, exerts its potent antimalarial effect by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2][3] Its mechanism of action is analogous to that of the well-characterized antimalarial drug atovaquone, involving the disruption of the mitochondrial membrane potential and the vital process of de novo pyrimidine biosynthesis.[1][4][5][6] Resistance to this compound is conferred by specific mutations in the cytochrome b protein, a key subunit of Complex III, further solidifying its target identification.[1][2][3] This guide details the quantitative measures of this compound's efficacy, the experimental methodologies used to elucidate its function, and visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified against various stages of the Plasmodium parasite, demonstrating its high potency.

| Parameter | Organism & Stage | Value | Reference(s) |

| IC50 | Plasmodium falciparum (erythrocytic stages, W2 clone) | 113 nM | [1][3] |

| IC50 | Plasmodium berghei (liver stages) | 0.41 nM | [1][3] |

| Inhibition | Plasmodium berghei (NADH peroxidase) | 90% at 10-25 nM | [1] |

Target and Mechanism of Action

This compound's primary target is the cytochrome bc1 complex (Complex III) within the inner mitochondrial membrane.[1][7] It is believed to bind to the quinol oxidation (Qo) site of cytochrome b, one of the catalytic subunits of Complex III.[1][8] This binding event competitively inhibits the oxidation of ubiquinol, a crucial step in the Q-cycle.

The inhibition of Complex III has two major downstream consequences for the parasite:

-

Collapse of the Mitochondrial Membrane Potential (ΔΨm): The electron transport chain is responsible for pumping protons across the inner mitochondrial membrane, generating the electrochemical gradient necessary for ATP synthesis. By blocking electron flow, this compound dissipates this potential.[1]

-

Disruption of Pyrimidine Biosynthesis: A critical function of the Plasmodium mETC is to regenerate oxidized ubiquinone, which is required by the enzyme dihydroorotate dehydrogenase (DHODH) for the de novo synthesis of pyrimidines.[4][6][9] Inhibition of Complex III starves DHODH of its electron acceptor, thereby halting pyrimidine production and ultimately DNA replication.

The development of resistance to this compound through a specific M133I mutation in cytochrome b provides strong evidence for its binding site and mechanism.[1][2][3] This mutation is located near the Qo site and is also associated with atovaquone resistance.[1]

Experimental Protocols

The following section details the key experimental methodologies employed to characterize the interaction of this compound with the mitochondrial electron transport chain.

In Vitro Antimalarial Susceptibility Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum asexual blood stages.

Protocol:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., W2 strain) in human erythrocytes at a defined parasitemia and hematocrit.

-

Drug Dilution: Prepare a serial dilution of this compound in culture medium in a 96-well microtiter plate.

-

Incubation: Add the parasitized erythrocytes to each well and incubate under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2) for a full life cycle (e.g., 48-72 hours).

-

Growth Assessment: Quantify parasite growth using a suitable method, such as:

-

SYBR Green I based fluorescence assay: Lyse the cells and add SYBR Green I, which fluoresces upon binding to parasite DNA. Measure fluorescence using a plate reader.

-

[3H]-hypoxanthine incorporation: Add radiolabeled hypoxanthine, which is incorporated by viable parasites. Measure radioactivity after harvesting the cells.

-

Microscopy: Prepare Giemsa-stained blood smears and count the number of parasites per a given number of red blood cells.

-

-

Data Analysis: Plot the percentage of growth inhibition against the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This method directly assesses the impact of this compound on mitochondrial respiration.

Protocol:

-

Sample Preparation: Isolate mitochondria from a suitable source (e.g., rat liver) or use intact or permeabilized cells.[10]

-

Assay Setup: Use a high-resolution respirometer (e.g., Oroboros Oxygraph) or a fluorescence plate reader with an oxygen-sensitive probe (e.g., MitoXpress Xtra).[10][11]

-

Sequential Inhibitor Injection: After establishing a baseline OCR, sequentially inject the following compounds to dissect the electron transport chain:

-

Substrate: Provide a substrate for a specific complex (e.g., malate/glutamate for Complex I, succinate for Complex II).

-

ADP: To stimulate state 3 respiration (ATP synthesis-linked).

-

This compound: To observe its inhibitory effect.

-

Oligomycin: An ATP synthase inhibitor to measure proton leak.

-

FCCP (uncoupler): To determine the maximal respiratory capacity.

-

Antimycin A (Complex III inhibitor) / Rotenone (Complex I inhibitor): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[12]

-

-

Data Analysis: Analyze the changes in OCR after each injection to pinpoint the site of inhibition. A significant drop in OCR after the addition of this compound, similar to that caused by antimycin A, indicates inhibition at Complex III.

Selection and Sequencing of this compound-Resistant Parasites

This genetic approach is used to identify the drug's target.

Protocol:

-

Drug Pressure: Expose a large population of P. falciparum parasites to a constant, sub-lethal concentration of this compound in continuous culture.[1]

-

Selection of Resistant Clones: Monitor the culture for the emergence of parasites that can grow in the presence of the drug. Clone the resistant parasites by limiting dilution.

-

Genomic DNA Extraction: Isolate genomic DNA from both the resistant and the parental (sensitive) parasite lines.

-

Gene Sequencing: Amplify and sequence the putative target gene, in this case, the cytochrome b gene (cytb), from both resistant and sensitive parasites.

-

Mutation Analysis: Compare the sequences to identify any mutations present only in the resistant parasites. The M133I mutation is a known indicator of resistance to Qo site inhibitors.[1][3]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

References

- 1. This compound Resistance in Malaria Parasites Is Conferred by M133I Mutations in Cytochrome b That Are Transmissible through Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound Resistance in Malaria Parasites Is Conferred by M133I Mutations in Cytochrome b That Are Transmissible through Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the mitochondrial electron transport chain of Plasmodium falciparum: new strategies towards the development of improved antimalarials for the elimination era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. agilent.com [agilent.com]

- 11. youtube.com [youtube.com]

- 12. Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides [app.jove.com]

The Revival of a Dormant Asset: A Technical Guide to the Discovery and Antimalarial Properties of Menoctone

For Immediate Release

This whitepaper provides a comprehensive technical overview of menoctone, a 2-hydroxy-3-alkyl-1,4-naphthoquinone with potent antimalarial activity. Initially discovered in the mid-20th century, this compound's development was halted, but recent research has renewed interest in its potential as a valuable tool in the fight against malaria. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the history, mechanism of action, and experimental evaluation of this compound.

A Historical Perspective: From Discovery to Renewed Interest

This compound, chemically known as 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone, was first synthesized in 1948 by Louis Fieser and his colleagues as part of a large-scale program investigating 2-hydroxy-1,4-naphthoquinones for their antimalarial properties. Early studies in avian malaria models showed promising activity. However, subsequent clinical trials in humans with Plasmodium falciparum infections yielded disappointing results, showing lower efficacy compared to other antimalarials under development at the time. Coupled with the potential for resistance development observed in Plasmodium berghei, research into this compound as a human antimalarial was largely abandoned.

Decades later, the diminishing arsenal of effective antimalarials due to widespread drug resistance has prompted a re-evaluation of previously shelved compounds. This compound has re-emerged as a compound of interest due to its potent activity against both the liver and blood stages of the malaria parasite.

Mechanism of Action: Targeting the Parasite's Powerhouse

This compound exerts its antimalarial effect by targeting the cytochrome bc1 complex (also known as complex III) of the parasite's mitochondrial electron transport chain. This complex plays a crucial role in cellular respiration and ATP production. This compound is believed to bind to the Q_o_ (ubiquinol oxidation) site of cytochrome b, a key subunit of the complex. This binding event inhibits the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and disruption of essential metabolic pathways, including pyrimidine biosynthesis, ultimately resulting in parasite death.[1][2][3]

The structural similarity of this compound to atovaquone, a clinically used antimalarial that also targets the cytochrome bc1 complex, supports this proposed mechanism.[1] Cross-resistance between this compound and atovaquone has been confirmed, with mutations in the cytochrome b gene, particularly at codon M133I, conferring resistance to both compounds.[4][5]

Figure 1: Signaling pathway of this compound's antimalarial action.

Quantitative Efficacy Data

This compound has demonstrated potent activity against various species and life-cycle stages of the Plasmodium parasite. The following tables summarize key quantitative data from in vitro and in vivo studies.

| In Vitro Efficacy of this compound | |

| Parameter | Value |

| IC_50_ vs. P. falciparum (Erythrocytic Stages) | 113 nM[4][5] |

| IC_50_ vs. P. berghei (Liver Stages) | 0.41 nM[4][5] |

| In Vivo Efficacy of this compound against P. berghei | |

| Parameter | Value |

| ED_50_ (Strain N) | 0.7 mg/kg[4] |

| ED_90_ (Strain N) | 1.5 mg/kg[4] |

Experimental Protocols

Synthesis of this compound

While the original synthesis by Fieser involved a multi-step process, a more recent and efficient convergent synthesis has been developed.[4] This modern approach offers improved yields, utilizes less expensive reagents, and involves fewer steps. A generalized workflow for the synthesis of 2-hydroxy-3-alkyl-1,4-naphthoquinones is presented below.

References

- 1. A mechanistic study on the Hooker oxidation: synthesis of novel indane carboxylic acid derivatives from lapachol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of 2-Hydroxy-1,4-naphthoquinone Derivatives as Potent Antimalarial Agents [jstage.jst.go.jp]

- 4. iddo.org [iddo.org]

- 5. Hooker reaction - Wikipedia [en.wikipedia.org]

Menoctone's Impact on Plasmodium berghei Erythrocytic Stages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menoctone, a hydroxynaphthoquinone, has demonstrated significant activity against the erythrocytic stages of Plasmodium berghei, the causative agent of rodent malaria and a crucial model for human malaria research. This technical guide provides an in-depth analysis of this compound's effects, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized to ascertain its antimalarial properties. The primary mode of action of this compound is the inhibition of the parasite's mitochondrial electron transport chain, a pathway essential for pyrimidine biosynthesis and parasite survival. This document consolidates available data to serve as a comprehensive resource for researchers engaged in antimalarial drug discovery and development.

Introduction

The rise of drug-resistant malaria parasites necessitates the exploration of novel and repurposed therapeutic agents. This compound, a compound structurally similar to the licensed antimalarial atovaquone, has shown promise in this regard.[1] Early studies highlighted its capacity to reduce blood-stage parasitemia, although challenges with recrudescence at non-toxic doses were noted.[2] Renewed interest in this compound stems from its potent activity against both the liver and blood stages of Plasmodium species.[2] This guide focuses specifically on its effects on the erythrocytic stages of P. berghei, providing a technical overview for the scientific community.

Quantitative Efficacy of this compound against P. berghei Erythrocytic Stages

The in vivo efficacy of this compound against the blood stages of P. berghei has been quantified, demonstrating its dose-dependent suppressive effects on parasite proliferation.

| Parameter | Value (mg/kg of body weight) | Strain | Reference |

| ED₅₀ (50% Effective Dose) | 0.7 | N | [2] |

| ED₉₀ (90% Effective Dose) | 1.5 | N | [2] |

ED₅₀ and ED₉₀ values represent the doses of this compound required to suppress parasitemia by 50% and 90%, respectively, in a murine model.

Mechanism of Action: Inhibition of Mitochondrial Electron Transport

This compound's primary mechanism of action is the disruption of the mitochondrial electron transport chain (mETC) in Plasmodium.[1] This pathway is critical for the parasite's survival, not primarily for ATP synthesis via oxidative phosphorylation in the blood stages, but for its role in regenerating ubiquinone, a crucial cofactor for the enzyme dihydroorotate dehydrogenase (DHODH).[3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis and, consequently, parasite replication.[3]

This compound, like atovaquone, is a structural analogue of coenzyme Q (ubiquinone) and acts as a competitive inhibitor at the Qₒ site of the cytochrome bc₁ complex (Complex III) of the mETC.[3][4] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, leading to a collapse of the mitochondrial membrane potential and the cessation of pyrimidine synthesis, ultimately resulting in parasite death.[4][5]

Signaling Pathway Diagram

Caption: this compound's inhibitory action on the Plasmodium mitochondrial electron transport chain.

Experimental Protocols

In Vivo Efficacy Assessment: The 4-Day Suppressive Test

This standard assay evaluates the activity of antimalarial compounds against the erythrocytic stages of P. berghei in a murine model.[6]

Materials:

-

Plasmodium berghei (e.g., ANKA strain) infected donor mice with a parasitemia of 20-30%.

-

Healthy recipient mice (e.g., Swiss Webster or BALB/c, female, 6-8 weeks old).

-

This compound (dissolved in an appropriate vehicle, e.g., 7% Tween 80 and 3% ethanol).

-

Phosphate-buffered saline (PBS) or other suitable diluent for infected red blood cells.

-

Giemsa stain.

-

Microscope with oil immersion objective.

Procedure:

-

Infection: Collect blood from a donor mouse and dilute it with PBS to a concentration of 1 x 10⁷ infected red blood cells (iRBCs) per 0.2 mL. Inject each recipient mouse intraperitoneally (i.p.) or intravenously (i.v.) with 0.2 mL of the iRBC suspension.

-

Treatment: Randomly divide the infected mice into experimental and control groups. Two to four hours post-infection (Day 0), begin treatment. Administer this compound orally or i.p. to the experimental groups once daily for four consecutive days (Day 0 to Day 3). The control group receives only the vehicle.

-

Monitoring Parasitemia: On Day 4, prepare thin blood smears from the tail blood of each mouse.

-

Staining and Analysis: Fix the smears with methanol and stain with 10% Giemsa solution. Count the number of parasitized red blood cells per 1,000 erythrocytes under a microscope to determine the percentage of parasitemia.

-

Calculation of Suppression: Calculate the average percentage of parasitemia for each group. The percentage of suppression is determined using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] * 100

In Vitro Susceptibility Assay

While in vivo testing is standard for P. berghei, short-term in vitro cultures can be used to assess the direct effect of compounds on parasite maturation.[7][8]

Materials:

-

P. berghei infected blood with a high proportion of ring-stage parasites.

-

Complete culture medium (e.g., RPMI-1640 supplemented with 20% fetal bovine serum, 25 mM HEPES, and 2 mM L-glutamine).

-

96-well microplates.

-

This compound stock solution and serial dilutions.

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂).

-

Incubator at 37°C.

-

Luciferase assay system (for transgenic luciferase-expressing parasites) or DNA-intercalating dyes (e.g., SYBR Green I).

Procedure:

-

Parasite Preparation: Collect infected blood and wash the cells with incomplete culture medium. Adjust the parasitemia to 0.5-1% and the hematocrit to 2% with uninfected mouse red blood cells and complete culture medium.

-

Assay Setup: Add 180 µL of the parasite culture to each well of a 96-well plate. Add 20 µL of the appropriate this compound dilution to the experimental wells and 20 µL of drug-free medium to the control wells.

-

Incubation: Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 24-30 hours to allow for schizont maturation.

-

Quantification of Parasite Growth:

-

Luciferase Assay: For transgenic parasites expressing luciferase, add the luciferase substrate and measure the luminescence using a plate reader.

-

SYBR Green I Assay: Lyse the red blood cells and add SYBR Green I dye. Measure the fluorescence, which correlates with the amount of parasite DNA.

-

-

Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflows

In Vivo Drug Efficacy Workflow

Caption: Workflow for the 4-day suppressive test to evaluate in vivo antimalarial efficacy.

In Vitro Drug Susceptibility Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Direct evidence for the atovaquone action on the Plasmodium cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Atovaquone? [synapse.patsnap.com]

- 5. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro culture of Plasmodium berghei-ANKA maintains infectivity of mouse erythrocytes inducing cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro culture of Plasmodium berghei-ANKA maintains infectivity of mouse erythrocytes inducing cerebral malaria | springermedizin.de [springermedizin.de]

An In-depth Technical Guide to 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone, a derivative of the well-established 2-hydroxy-1,4-naphthoquinone core. Due to the limited availability of specific data for this compound, this guide leverages extensive research on its close structural analog, Atovaquone, to infer its physicochemical properties, biological activity, and potential mechanisms of action. Atovaquone is a potent antiprotozoal agent, and it is anticipated that 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone may exhibit similar bioactivity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel naphthoquinone derivatives.

Chemical Structure and Physicochemical Properties

The core structure of 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone consists of a 1,4-naphthoquinone ring system with a hydroxyl group at the 2-position and an 8-cyclohexyloctyl substituent at the 3-position. This structure is analogous to Atovaquone, which features a trans-4-(4-chlorophenyl)cyclohexyl group at the 3-position.[1] The physicochemical properties of these compounds are critical for their pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of Atovaquone (as a proxy for 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone)

| Property | Value | Reference |

| Molecular Formula | C22H19ClO3 | [2] |

| Molar Mass | 366.84 g/mol | [2] |

| Melting Point | 216-219 °C | [2] |

| Boiling Point | 535.0 ± 50.0 °C (Predicted) | [2] |

| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | DMSO: >10 mg/mL, Sparingly soluble in aqueous buffers | [2][3] |

| Appearance | Yellow powder/crystalline solid | [2][3] |

| UV/Vis. λmax | 203, 220, 253, 284 nm | [3] |

Synthesis

The synthesis of 3-substituted-2-hydroxy-1,4-naphthoquinones like Atovaquone has been approached through various routes. A common strategy involves the reaction of 2-chloro-1,4-naphthoquinone with a suitable carboxylic acid in the presence of a radical initiator, followed by hydrolysis.[4] Another approach utilizes a one-pot decarboxylative alkylation of an isomeric mixture of the corresponding carboxylic acid with 1,4-naphthoquinone.[5] More recent and efficient methods have been developed to improve yield and sustainability, such as a process starting from phthalic anhydride.[4]

Experimental Protocol: A General Synthetic Route

A general, though potentially low-yielding, synthesis for a 3-substituted-2-hydroxy-1,4-naphthoquinone can be described as follows:

-

Radical Coupling: 2-Chloro-1,4-naphthoquinone is reacted with the corresponding carboxylic acid (e.g., 8-cyclohexyl-octanoic acid for the title compound) in the presence of silver nitrate and ammonium persulfate.[4]

-

Extraction: The intermediate product is extracted using an organic solvent such as chloroform.[4]

-

Hydrolysis: The substituted 2-chloro-1,4-naphthoquinone intermediate is then hydrolyzed to yield the final 2-hydroxy-1,4-naphthoquinone product.[4]

It is important to note that the efficiency of the radical coupling step can be low, impacting the overall yield.[4] Alternative, higher-yield synthetic strategies are actively being explored.[5][6]

Biological Activity and Mechanism of Action

Naphthoquinones, as a class, exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, antiparasitic, and anticancer effects.[7][8] The mechanism of action for Atovaquone is well-characterized and serves as a strong model for understanding the potential bioactivity of 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone.

Atovaquone is a selective inhibitor of the mitochondrial electron transport chain in parasites, specifically targeting the cytochrome bc1 complex (Complex III).[9][10][11] This inhibition leads to the collapse of the mitochondrial membrane potential.[1][10] A key consequence of this action is the indirect inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in parasites.[9][10] The disruption of pyrimidine synthesis ultimately halts DNA replication and leads to parasite death.[10]

Signaling Pathway: Atovaquone's Mechanism of Action

Caption: Atovaquone inhibits the cytochrome bc1 complex, leading to parasite death.

Experimental Protocols for Biological Activity Assessment

To evaluate the biological activity of novel naphthoquinone derivatives, a series of in vitro and in vivo experiments are typically conducted.

In Vitro Antiprotozoal Activity Assay

This protocol is adapted from studies on Atovaquone's efficacy against Plasmodium falciparum.

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: The test compound (e.g., 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone) is dissolved in a suitable solvent like DMSO to prepare a stock solution.[3] Serial dilutions are then made in the culture medium.

-

Assay: Asynchronous parasite cultures are exposed to various concentrations of the test compound for a defined period (e.g., 48-72 hours).

-

Growth Inhibition Measurement: Parasite growth is assessed using methods such as microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or using a fluorescent DNA-intercalating dye like SYBR Green I.

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro Antimalarial Assay

Caption: Workflow for determining the in vitro antimalarial activity of a compound.

Conclusion

References

- 1. Atovaquone - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures [medjpps.periodikos.com.br]

- 7. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]

- 9. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

The Molecular Basis of Menoctone's Antimalarial Properties: A Technical Guide

Introduction

Menoctone, chemically known as 2-hydroxy-3-(8-cyclohexyloctyl)-1,4-naphthoquinone, is a hydroxynaphthoquinone with demonstrated antimalarial activity.[1][2] Initially synthesized in 1948, it has been the subject of renewed interest as a potential lead compound for antimalarial drug development due to its high potency, particularly against the liver stages of the parasite.[1] This guide provides an in-depth examination of the molecular mechanisms underpinning this compound's parasiticidal action, its efficacy, and the basis of resistance, tailored for researchers and drug development professionals.

Structurally similar to the well-established antimalarial drug atovaquone, this compound's mechanism of action is centered on the parasite's mitochondrial electron transport chain (mETC).[1][3] Specifically, it targets the cytochrome bc1 complex (Complex III), a critical enzyme for cellular respiration and essential metabolic pathways in Plasmodium species.[1][3][4][5]

Molecular Mechanism of Action

The antimalarial activity of this compound is derived from its ability to disrupt the mitochondrial electron transport chain in Plasmodium parasites. The mETC is vital for the parasite, not primarily for ATP production in the blood stages, but for its role in the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication.[4][6]

This compound functions as a potent and selective inhibitor of the parasite's cytochrome bc1 complex.[1][3] It acts as a structural analog of ubiquinol, competitively binding to the quinol oxidation (Qo) site on cytochrome b, a key subunit of the bc1 complex.[1][3] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the electron flow through the respiratory chain.[7][8]

The consequences of this inhibition are twofold:

-

Collapse of the Mitochondrial Membrane Potential (ΔΨm): The electron transport chain is responsible for pumping protons across the inner mitochondrial membrane, generating an electrochemical gradient or membrane potential.[8] Inhibition of the bc1 complex dissipates this potential, disrupting essential mitochondrial functions that rely on it, such as protein import and iron-sulfur cluster biogenesis.[6]

-

Inhibition of Pyrimidine Biosynthesis: A critical function of the Plasmodium mETC is to regenerate oxidized ubiquinone, which is a required cofactor for the enzyme dihydroorotate dehydrogenase (DHODH).[4][6] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway. By blocking the mETC, this compound prevents the regeneration of ubiquinone, thereby starving the parasite of the necessary precursors for nucleic acid synthesis and leading to cell death.[6]

Data Presentation

This compound has demonstrated high potency against multiple stages of Plasmodium parasites. The following table summarizes its in vitro efficacy.

| Parameter | Species | Stage | IC₅₀ Value | Reference |

| 50% Inhibitory Concentration | Plasmodium falciparum | Erythrocytic | 113 nM | [1][9] |

| 50% Inhibitory Concentration | Plasmodium berghei | Liver | 0.41 nM | [1][9] |

Mechanism of Resistance

The primary mechanism of resistance to this compound involves point mutations in the parasite's cytochrome b gene (cytb), which encodes a core subunit of the bc1 complex.[1][9]

-

M133I Mutation: Studies have shown that continuous exposure of both P. falciparum and the rodent malaria parasite P. berghei to this compound selects for a methionine-to-isoleucine substitution at position 133 (M133I) of cytochrome b.[1][9]

-

Cross-Resistance with Atovaquone: This M133I mutation is the same as that previously identified in atovaquone-resistant parasites.[1][9] Consequently, parasites resistant to this compound exhibit cross-resistance to atovaquone, and vice versa.[1][9]

-

Transmissibility: Unlike some atovaquone-resistant strains which show impaired development in mosquitoes, this compound-resistant P. berghei parasites carrying the M133I mutation have been shown to be readily transmissible by mosquitoes.[1][9][10] This finding has significant implications for the potential spread of resistance if this compound-based therapies were to be widely deployed.

Experimental Protocols

The following section details the methodologies for key experiments used to elucidate the antimalarial properties of this compound.

In Vitro Antimalarial Susceptibility Testing

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of this compound against the asexual erythrocytic stages of P. falciparum. A common method is the SYBR Green I-based fluorescence assay.

Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures (e.g., W2 or 3D7 strains) are maintained in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax I, 25 mM HEPES, and 50 mg/liter hypoxanthine.[11] Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are prepared in culture medium in a 96-well microtiter plate.

-

Assay Procedure:

-

Parasitized erythrocytes are diluted to a 1% parasitemia and 2% hematocrit.

-

The parasite suspension is added to the wells of the 96-well plate containing the drug dilutions.

-

The plate is incubated for 72 hours under the standard culture conditions.

-

-

Growth Measurement:

-

After incubation, the plate is frozen at -80°C to lyse the erythrocytes.

-

The plate is thawed, and SYBR Green I lysis buffer is added to each well. SYBR Green I dye intercalates with parasitic DNA.

-

The plate is incubated in the dark for 1 hour.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

-

Data Analysis: Fluorescence data is normalized to untreated controls, and IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Selection for this compound Resistance

This protocol describes the in vitro method for generating this compound-resistant P. falciparum parasites.

Methodology:

-

Initiation: A large population of asexual erythrocytic stage parasites (e.g., 10⁸ parasites) is exposed to a constant, high concentration of this compound (e.g., 1.5 µM, approximately 10-fold the IC₅₀).[1]

-

Drug Pressure: The culture is maintained under continuous drug pressure. The medium is changed regularly, and fresh drug is added.

-

Monitoring: Parasitemia is monitored by microscopic examination of Giemsa-stained blood smears.

-

Recrudescence: The culture is monitored for the reappearance of viable parasites (recrudescence). This may take several weeks to months.

-

Cloning and Characterization: Once a resistant population is established, parasites are cloned by limiting dilution. The IC₅₀ of the resistant clones is determined to confirm the resistance phenotype.

-

Genotypic Analysis: Genomic DNA is extracted from both the resistant clones and the parent (sensitive) strain. The cytb gene is amplified by PCR and sequenced to identify mutations associated with resistance.

Mitochondrial Respiration Assays

These assays are used to confirm that this compound targets the mETC and to identify the specific complex it inhibits. This can be achieved using isolated mitochondria, permeabilized cells, or spectrophotometric assays.[12][13][14]

Methodology using Permeabilized Cells (e.g., with a Seahorse XFe Analyzer):

-

Cell Preparation: Adherent cells (e.g., HepG2, as a model system, or isolated parasites) are seeded in a Seahorse XF microplate.

-

Permeabilization: The plasma membrane is selectively permeabilized, leaving the mitochondrial membrane intact.[13][14] This allows direct access to the mitochondria for the addition of substrates and inhibitors.

-

Assay Protocol: The oxygen consumption rate (OCR) is measured in real-time. A sequential injection protocol is used to interrogate different parts of the mETC:

-

Baseline: OCR is measured in the presence of a Complex I substrate (e.g., pyruvate/malate).

-

This compound Injection: this compound is injected, and the change in OCR is measured. A significant drop indicates inhibition of the mETC.

-

Complex II Substrate Injection: A Complex II substrate (e.g., succinate) is injected along with a Complex I inhibitor (e.g., rotenone). If this compound inhibits Complex III, the addition of succinate will not rescue oxygen consumption.

-

Complex IV Substrate Injection: A Complex IV substrate (e.g., ascorbate/TMPD) is injected along with a Complex III inhibitor (e.g., antimycin A) to measure maximal Complex IV activity.

-

-

Data Interpretation: By observing the OCR response to the sequential addition of specific substrates and inhibitors, the site of action of this compound can be pinpointed to Complex III.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Resistance in Malaria Parasites Is Conferred by M133I Mutations in Cytochrome b That Are Transmissible through Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Resistance in Malaria Parasites Is Conferred by M133I Mutations in Cytochrome b That Are Transmissible through Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mmv.org [mmv.org]

- 12. Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. evotec.com [evotec.com]

- 14. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]

Methodological & Application

Convergent Synthesis Protocol for Menoctone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the convergent synthesis of Menoctone, a potent antimalarial agent. The described methodology, adapted from McHardy et al. (2017), offers a more efficient and scalable alternative to previous linear syntheses.[1][2]

Overview of the Convergent Synthesis

The convergent synthesis of this compound involves the preparation of two key fragments, which are then coupled and subsequently cyclized to yield the final product. This strategy allows for the independent synthesis and purification of advanced intermediates, leading to higher overall yields and greater flexibility.

The synthesis begins with the preparation of two main building blocks:

-

Fragment A: Isochroman-1,4-dione , synthesized from 2-acetylbenzoic acid.

-

Fragment B: 8-Cyclohexyloctanal , prepared from 1-bromo-7-chloroheptane.

These fragments are then condensed, and the resulting intermediate undergoes a rearrangement to form this compound.

Data Presentation

Table 1: Summary of Reaction Yields

| Step | Reaction | Product | Yield (%) |

| 1a | Bromination of 2-acetylbenzoic acid | 2-(2-bromoacetyl)benzoic acid | 95 |

| 1b | Cyclization of 2-(2-bromoacetyl)benzoic acid | Isochroman-1,4-dione (Fragment A) | 88 |

| 2a | Copper-mediated coupling of 1-bromo-7-chloroheptane and allylmagnesium bromide | 10-Chlorodec-1-ene | 75 |

| 2b | Finkelstein reaction of 10-chlorodec-1-ene | 10-Iododec-1-ene | 98 |

| 2c | Copper-mediated coupling of 10-iododec-1-ene and cyclohexylmagnesium bromide | Dec-9-en-1-ylcyclohexane | 80 |

| 2d | Lemieux-Johnson oxidation of dec-9-en-1-ylcyclohexane | 8-Cyclohexyloctanal (Fragment B) | 92 |

| 3 | Condensation of Isochroman-1,4-dione and 8-Cyclohexyloctanal | 3-(8-Cyclohexyloctyl)isochroman-1,4-dione | 70 |

| 4 | Rearrangement to this compound | This compound | 85 |

| Overall Yield | ~30% |

Yields are based on the reported values in McHardy et al. (2017).

Experimental Protocols

Synthesis of Fragment A: Isochroman-1,4-dione

Step 1a: Synthesis of 2-(2-bromoacetyl)benzoic acid

-

Materials: 2-acetylbenzoic acid, bromine, acetic acid.

-

Procedure: A solution of bromine in acetic acid is added dropwise to a solution of 2-acetylbenzoic acid in acetic acid at room temperature. The reaction mixture is stirred for 2 hours. The product is isolated by precipitation with water and filtration.

-

Purification: The crude product is recrystallized from a mixture of ethanol and water.

Step 1b: Synthesis of Isochroman-1,4-dione

-

Materials: 2-(2-bromoacetyl)benzoic acid, triethylamine, dichloromethane.

-

Procedure: To a solution of 2-(2-bromoacetyl)benzoic acid in dichloromethane, triethylamine is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.

-

Purification: The reaction mixture is washed with water and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of Fragment B: 8-Cyclohexyloctanal

Step 2a: Synthesis of 10-Chlorodec-1-ene

-

Materials: 1-bromo-7-chloroheptane, allylmagnesium bromide, copper(I) iodide, tetrahydrofuran (THF).

-

Procedure: A solution of 1-bromo-7-chloroheptane in THF is added to a solution of allylmagnesium bromide and a catalytic amount of copper(I) iodide in THF at -78 °C. The reaction mixture is slowly warmed to room temperature and stirred for 12 hours.

-

Purification: The reaction is quenched with saturated ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by distillation under reduced pressure.

Step 2b: Synthesis of 10-Iododec-1-ene

-

Materials: 10-chlorodec-1-ene, sodium iodide, acetone.

-

Procedure: A mixture of 10-chlorodec-1-ene and sodium iodide in acetone is heated at reflux for 24 hours.

-

Purification: The solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the desired product.

Step 2c: Synthesis of Dec-9-en-1-ylcyclohexane

-

Materials: 10-iododec-1-ene, cyclohexylmagnesium bromide, copper(I) iodide, THF.

-

Procedure: A solution of 10-iododec-1-ene in THF is added to a solution of cyclohexylmagnesium bromide and a catalytic amount of copper(I) iodide in THF at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Purification: The reaction is quenched with saturated ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2d: Synthesis of 8-Cyclohexyloctanal

-

Materials: Dec-9-en-1-ylcyclohexane, osmium tetroxide, sodium periodate, THF, water.

-

Procedure: To a solution of dec-9-en-1-ylcyclohexane in a mixture of THF and water, a catalytic amount of osmium tetroxide is added, followed by the portion-wise addition of sodium periodate. The reaction mixture is stirred at room temperature for 4 hours.

-

Purification: The reaction is quenched with sodium sulfite solution. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the aldehyde.

Convergent Assembly and Final Synthesis

Step 3: Condensation of Isochroman-1,4-dione and 8-Cyclohexyloctanal

-

Materials: Isochroman-1,4-dione, 8-cyclohexyloctanal, piperidine, benzene.

-

Procedure: A solution of isochroman-1,4-dione, 8-cyclohexyloctanal, and a catalytic amount of piperidine in benzene is heated at reflux with a Dean-Stark trap for 6 hours.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 4: Rearrangement to this compound

-

Materials: 3-(8-Cyclohexyloctyl)isochroman-1,4-dione, sodium methoxide, methanol.

-

Procedure: To a solution of 3-(8-cyclohexyloctyl)isochroman-1,4-dione in methanol, a solution of sodium methoxide in methanol is added. The mixture is stirred at room temperature for 2 hours.

-

Purification: The reaction is acidified with hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization.

Visualizations

Caption: Convergent synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis.

References

- 1. This compound Resistance in Malaria Parasites Is Conferred by M133I Mutations in Cytochrome b That Are Transmissible through Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Resistance in Malaria Parasites Is Conferred by M133I Mutations in Cytochrome b That Are Transmissible through Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Efficacy Testing of Menoctone against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menoctone is a hydroxynaphthoquinone with demonstrated activity against multiple stages of the Plasmodium parasite, the causative agent of malaria. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against the erythrocytic stages of Plasmodium falciparum. The primary assays described are the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay, both widely used for antimalarial drug screening. Additionally, this document summarizes the known efficacy of this compound and its mechanism of action.

Mechanism of Action

This compound shares a structural similarity with the antimalarial drug atovaquone and is understood to act via a similar mechanism. It targets the cytochrome bc1 complex of the mitochondrial electron transport chain in Plasmodium.[1][2] By binding to the quinol oxidation (Qo) site of cytochrome b, this compound inhibits mitochondrial respiration, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death. Resistance to this compound has been associated with mutations in the cytochrome b gene, specifically the M133I mutation, which is also observed in atovaquone resistance, indicating a shared binding site and mechanism of action.[1][2][3][4]

Caption: this compound inhibits the parasite's mitochondrial electron transport chain.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound against Plasmodium species.

| Compound | Parasite Strain/Stage | Assay Type | IC50 (nM) | Notes |

| This compound | P. falciparum W2 | Not specified | 113 | W2 strain is resistant to chloroquine, pyrimethamine, and sulfadoxine.[3][4] |

| This compound | P. berghei liver stages | Not specified | 0.41 | Demonstrates high potency against the pre-erythrocytic stage.[3][4] |

| Atovaquone | P. falciparum (various) | Various | ~1-5 | For comparison; a structurally similar drug. |

Experimental Protocols

Two standard and reliable methods for assessing the in vitro efficacy of this compound against P. falciparum are provided below.

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II or human serum)

-

Human red blood cells (RBCs)

-

This compound stock solution (in DMSO)

-

96-well black, clear-bottom microplates

-

Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5

-

SYBR Green I dye (10,000x stock in DMSO)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Protocol:

-

Drug Plate Preparation:

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Add 100 µL of each drug dilution to triplicate wells of a 96-well plate.

-

Include drug-free wells (for 100% parasite growth) and wells with uninfected RBCs (background control).

-

-

Parasite Culture Addition:

-

Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit.

-

Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL.

-

-

Incubation:

-

Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

-

-

Lysis and Staining:

-

Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.

-

Carefully remove 100 µL of the culture medium from each well.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement:

-

Read the fluorescence of each well using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (uninfected RBCs) from all readings.

-

Express the results as a percentage of the fluorescence of the drug-free control wells.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for the SYBR Green I-based cell viability assay.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is released upon lysis of the parasites. The pLDH activity is proportional to the number of viable parasites.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium

-

Human RBCs

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Malstat Reagent: 0.2 M Tris-HCl (pH 9.0), 0.2 M L-Lactate, 0.03% Triton X-100

-

NBT/PES Solution: 1 mg/mL Nitro blue tetrazolium (NBT) and 0.1 mg/mL Phenazine ethosulfate (PES) in distilled water

-

Microplate reader (absorbance at 650 nm)

Protocol:

-

Drug Plate Preparation and Incubation:

-

Follow steps 1-3 of the SYBR Green I assay protocol.

-

-

Plate Freezing and Thawing:

-

After the 72-hour incubation, freeze the plate at -20°C to lyse the cells.

-

Thaw the plate at room temperature before proceeding.

-

-

pLDH Reaction:

-

Add 100 µL of Malstat reagent to each well.

-

Add 25 µL of the NBT/PES solution to each well.

-

Mix gently and incubate in the dark at room temperature for 30-60 minutes.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at 650 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (uninfected RBCs) from all readings.

-

Express the results as a percentage of the absorbance of the drug-free control wells.

-

Calculate the IC50 value as described for the SYBR Green I assay.

-

Caption: Workflow for the pLDH-based cell viability assay.

Conclusion

The SYBR Green I and pLDH assays are robust and reproducible methods for determining the in vitro efficacy of this compound against P. falciparum. Given its potent activity against both erythrocytic and liver stages of Plasmodium, this compound represents an interesting compound for further antimalarial drug development. The provided protocols can be readily implemented in a standard laboratory setting to further characterize the activity of this compound and other novel antimalarial compounds.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Resistance in Malaria Parasites Is Conferred by M133I Mutations in Cytochrome b That Are Transmissible through Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Resistance in Malaria Parasites Is Conferred by M133I Mutations in Cytochrome b That Are Transmissible through Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Menoctone in a Mouse Model of Malaria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing menoctone, a hydroxynaphthoquinone antimalarial agent, in a mouse model of malaria. Detailed protocols for in vivo efficacy studies, generation of resistant parasite lines, and in vitro susceptibility assays are provided, along with summarized data and visualizations to facilitate experimental design and interpretation.

Introduction and Mechanism of Action

This compound is a potent antimalarial compound effective against both the liver (exoerythrocytic) and blood (erythrocytic) stages of Plasmodium parasites.[1][2] Its structural similarity to atovaquone suggests a similar mechanism of action.[1] this compound targets the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain.[1][3] Specifically, it is believed to bind to the quinol oxidation (Qo) site of cytochrome b, inhibiting electron transport and collapsing the mitochondrial membrane potential.[1][3] This disruption of mitochondrial function is lethal to the parasite.

Resistance to this compound, as with atovaquone, has been linked to point mutations in the cytochrome b gene (cytb). The most frequently observed mutation is M133I, which confers cross-resistance between this compound and atovaquone.[1][2]

Signaling Pathway: this compound Inhibition of the Mitochondrial Electron Transport Chain

Caption: this compound inhibits the mitochondrial electron transport chain at the Qo site of Complex III.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against Plasmodium parasites.

Table 1: In Vitro Efficacy of this compound

| Parasite Species | Strain | Parameter | Value | Reference |

| P. falciparum | W2 | IC₅₀ | 113 nM | [1] |

| P. berghei | - | IC₅₀ (Liver Stage) | 0.41 nM | [1][2] |

Table 2: In Vivo Efficacy of this compound against P. berghei

| Strain | Parameter | Dosage (mg/kg) | Efficacy | Reference |

| N | ED₅₀ | 0.7 | - | [1] |

| N | ED₉₀ | 1.5 | - | [1] |

| ANKA | - | 3, 30, 300 | Dose-dependent reduction in parasitemia | [1] |

Table 3: In Vivo Efficacy of this compound and Atovaquone against Sensitive and Resistant P. berghei

| Compound | Parasite Strain | Doses (mg/kg) | Outcome | Reference |

| This compound | P. berghei luc ANKA (Sensitive) | 3, 30, 300 | Low survival, did not prevent recrudescence | [1] |

| This compound | P. berghei MEN-R (Resistant) | 3, 30, 300 | No protection | [1] |

| Atovaquone | P. berghei luc ANKA (Sensitive) | 1, 3, 10 | Almost complete protection | [1] |

| Atovaquone | P. berghei MEN-R (Resistant) | 1, 3, 10 | Reduced efficacy, did not prevent recrudescence at highest dose | [1] |

Experimental Protocols

In Vivo Efficacy Assessment in a P. berghei Mouse Model (Thompson Test)

This protocol describes a standard method for evaluating the efficacy of this compound against the blood stages of P. berghei.

Materials:

-

Mice: Female BALB/c or Swiss Webster mice (6-8 weeks old).

-

Parasite: Plasmodium berghei ANKA strain (a luciferase-expressing line such as P. berghei luc ANKA can be used for bioluminescence imaging).

-

This compound: Solubilized in polyethylene glycol 400 (PEG 400).[1]

-

Vehicle Control: Polyethylene glycol 400 (PEG 400).[1]

-

Positive Control: Atovaquone in PEG 400.

-

Equipment: Oral gavage needles, syringes, microscope, Giemsa stain, equipment for bioluminescence imaging (if using a luciferase-expressing parasite line).

Protocol:

-

Parasite Inoculation:

-

Infect mice intravenously (i.v.) or intraperitoneally (i.p.) with 2 x 10⁶ parasitized red blood cells (pRBCs) from a donor mouse with a rising parasitemia.

-

-

Monitoring Parasitemia:

-

Beginning on day 3 post-infection, prepare thin blood smears from tail blood.

-

Stain smears with Giemsa and determine the percentage of pRBCs by light microscopy.

-

Continue monitoring until parasitemia reaches approximately 1%.

-

-

Drug Administration:

-

Efficacy Evaluation:

-

Continue to monitor parasitemia on specified days (e.g., days 9, 12, 15, etc.) to observe the reduction in parasite load and any subsequent recrudescence.[1]

-

If using a luciferase-expressing parasite line, bioluminescence imaging can be performed to quantify parasite load.

-

Monitor mouse survival daily for up to 30 days.

-

Endpoints for efficacy include the percentage reduction in parasitemia compared to the vehicle control group and the cure rate (survival to the end of the study without detectable parasitemia).[1]

-

Caption: Workflow for in vivo efficacy testing of this compound.

Generation of this compound-Resistant P. berghei In Vivo

This protocol outlines a method for selecting this compound-resistant parasites through continuous drug pressure.

Materials:

-

Same as for the in vivo efficacy protocol.

Protocol:

-

Initial Infection and Treatment:

-

Infect a group of mice with P. berghei as described above.

-

Once parasitemia is patent, treat with a single, sub-curative dose of this compound (e.g., 3 mg/kg).[1]

-

-

Passage of Recrudescent Parasites:

-

Monitor for recrudescence. When parasitemia reappears, collect blood and sub-inoculate it into naive mice.

-

-

Stepwise Increase in Drug Pressure:

-

Once parasitemia is established in the new cohort of mice, treat them with a higher single dose of this compound (e.g., 30 mg/kg).[1]

-

-

Repeat and Isolate Resistant Line:

-

Repeat the process of passaging recrudescent parasites and increasing the this compound dose (e.g., to 300 mg/kg).[1]

-

Parasites that continue to grow despite treatment with a high dose of this compound are considered resistant.

-

-

Confirmation of Resistance:

-

Confirm the resistant phenotype using the in vivo efficacy protocol described in section 3.1.

-

Sequence the cytb gene of the resistant parasites to identify mutations (e.g., M133I).

-

Caption: Workflow for generating this compound-resistant P. berghei.

In Vitro this compound Susceptibility Assay for P. falciparum (SYBR Green I Method)

This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of this compound against erythrocytic stages of P. falciparum.

Materials:

-

Parasite: P. falciparum strain (e.g., W2, 3D7) cultured in human erythrocytes.

-

Culture Medium: RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, gentamicin, and human serum or Albumax II.

-

This compound Stock Solution: Dissolved in DMSO.

-

96-well Plates: Black, clear-bottom plates.

-

SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye.

-

Incubator: 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Fluorescence Plate Reader: Excitation at ~485 nm and emission at ~530 nm.

Protocol:

-

Drug Plate Preparation:

-

Prepare serial dilutions of this compound in culture medium in a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

-

Parasite Culture Preparation:

-

Synchronize the P. falciparum culture to the ring stage.

-

Adjust the parasitemia to 0.5% and the hematocrit to 2.5% in culture medium.

-

-

Incubation:

-

Add the parasite suspension to the drug-coated plate.

-

Incubate for 72 hours under the specified gas conditions at 37°C.

-

-

Lysis and Staining:

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.

-

-

Fluorescence Measurement:

-

Read the fluorescence of each well using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from uninfected red blood cell controls.

-

Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a valuable tool for studying the mitochondrial electron transport chain in Plasmodium and for preclinical evaluation of antimalarial compounds. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in mouse models of malaria, including assessing its efficacy, investigating mechanisms of resistance, and performing in vitro susceptibility testing. Careful adherence to these standardized methods will ensure the generation of robust and reproducible data in the pursuit of novel antimalarial therapies.

References

Application Notes and Protocols: Quantitative Assessment of Menoctone's Antimalarial Activity In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo quantitative assessment of Menoctone's antimalarial activity. This compound, a hydroxynaphthoquinone, has demonstrated significant efficacy against both the liver and blood stages of Plasmodium parasites. This document outlines its mechanism of action, quantitative efficacy data, and standardized protocols for its evaluation in a research setting.

Introduction

This compound is a potent antimalarial compound that shares a similar core scaffold with atovaquone. It has been shown to be effective against both erythrocytic and pre-erythrocytic stages of malaria parasites.[1] Its primary mechanism of action is the inhibition of the parasite's mitochondrial electron transport chain, a critical pathway for parasite survival.[1] This document details the necessary procedures to quantitatively assess its efficacy in vivo using rodent malaria models, a crucial step in preclinical drug development.

Mechanism of Action

This compound targets the quinol oxidation (Qo) site of cytochrome b, which is a key component of Complex III (the cytochrome bc1 complex) in the mitochondrial electron transport chain of Plasmodium.[1] This inhibition disrupts mitochondrial respiration, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death. Resistance to this compound has been linked to mutations in the cytochrome b gene, specifically the M133I mutation, which is also associated with atovaquone resistance, indicating a shared binding site and mechanism of action.[1][2]

Quantitative In Vivo Efficacy Data

The following tables summarize the quantitative data on this compound's efficacy against various Plasmodium species and life cycle stages.

Table 1: In Vivo Efficacy of this compound against Plasmodium berghei

| Parameter | Strain | Value (mg/kg) | Reference |

| ED50 | N | 0.7 | [1] |

| ED90 | N | 1.5 | [1] |

Table 2: In Vitro Activity of this compound

| Parameter | Species / Strain | Value (nM) | Reference |

| IC50 (Liver Stage) | P. berghei | 0.41 | [2][3][4] |

| IC50 (Erythrocytic Stage) | P. falciparum (W2) | 113 | [1][2][3][4] |

Table 3: Causal Prophylactic Efficacy of this compound

| Species | Effective Dose (mg/kg) | Reference |

| Plasmodium yoelii nigeriensis | 1 - 3 | [1] |

Experimental Protocols

In Vivo Antimalarial Efficacy Assessment (4-Day Suppressive Test)

This protocol, commonly known as the Peter's Test, is a standard method for evaluating the in vivo efficacy of antimalarial compounds against the erythrocytic stages of rodent malaria parasites.

Objective: To determine the effective dose (ED50 and ED90) of this compound required to suppress parasitemia in infected mice.

Materials:

-

Rodent malaria parasite (e.g., Plasmodium berghei ANKA strain)

-

Laboratory mice (e.g., BALB/c or NMRI, female, 6-8 weeks old)

-

This compound

-

Vehicle for drug formulation (e.g., 7% Tween 80, 3% ethanol in distilled water)

-

Standard antimalarial drug for positive control (e.g., Chloroquine, Atovaquone)

-

Giemsa stain

-

Microscope with oil immersion lens

-

Syringes and needles for infection and drug administration

Procedure:

-

Parasite Inoculation:

-

On Day 0, infect mice intravenously (IV) or intraperitoneally (IP) with 1x10^5 to 1x10^7 parasitized red blood cells obtained from a donor mouse with a rising parasitemia.

-

-

Drug Administration:

-

Randomly assign mice into experimental groups (typically 5 mice per group): vehicle control, positive control, and various this compound dose groups.

-

Starting 2-4 hours post-infection (Day 0), administer the first dose of this compound or control compounds orally (PO) or subcutaneously (SC).

-

Continue daily drug administration for four consecutive days (Day 0, 1, 2, and 3).

-

-

Monitoring Parasitemia:

-

On Day 4, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa.

-

Determine the percentage of parasitemia by counting the number of infected red blood cells per 1,000-2,000 total red blood cells under a microscope.

-

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percentage of parasite suppression for each this compound dose group relative to the vehicle control group using the following formula: % Suppression = [(Mean Parasitemia of Vehicle Control - Mean Parasitemia of Treated Group) / Mean Parasitemia of Vehicle Control] x 100

-

Calculate the ED50 and ED90 values by non-linear regression analysis of the dose-response data.

-

Generation of this compound-Resistant Parasites

Objective: To select for and characterize this compound-resistant Plasmodium parasites in vivo.

Procedure:

-

Initial Drug Pressure:

-

Infect a group of mice with the wild-type parasite strain.

-

Treat the mice with a suboptimal dose of this compound (e.g., the ED50 or ED90 dose).

-

-

Monitoring for Recrudescence:

-

Monitor the parasitemia daily. While the initial infection may be suppressed, resistant parasites may survive and lead to a delayed increase in parasitemia (recrudescence).

-

-

Serial Passage:

-

Once recrudescence is observed, collect blood from these mice and passage it into a new group of naive mice.

-

Treat this new group of mice with a higher dose of this compound.

-

-

Increasing Drug Pressure:

-

Repeat the process of serial passage and treatment with incrementally increasing doses of this compound.[1] This will select for parasites with a stable resistance phenotype.

-

-

Confirmation of Resistance:

-

Once a parasite line can grow in the presence of a high dose of this compound (e.g., 10-100 times the initial ED90), confirm the resistance by performing a standard 4-day suppressive test and comparing the ED50/ED90 values to the parental sensitive strain.

-

Sequence the cytochrome b gene of the resistant parasites to identify potential mutations, such as M133I.[1]

-

Conclusion

This compound is a highly potent antimalarial compound with a mechanism of action that is well-characterized. The protocols outlined in this document provide a standardized framework for the in vivo quantitative assessment of its efficacy and for the study of resistance mechanisms. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the continued development of new antimalarial therapies.

References

- 1. This compound Resistance in Malaria Parasites Is Conferred by M133I Mutations in Cytochrome b That Are Transmissible through Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound Resistance in Malaria Parasites Is Conferred by M133I Mutations in Cytochrome b That Are Transmissible through Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Menoctone Resistance in Plasmodium

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming Menoctone resistance in Plasmodium.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing higher than expected IC50 values for this compound against our wild-type Plasmodium falciparum strain. What could be the issue?

A1: High IC50 values for this compound against susceptible parasite lines can arise from several factors. Here is a troubleshooting guide to help you identify the potential cause:

-

Reagent Integrity:

-

This compound Stock Solution: Ensure your this compound stock solution is correctly prepared, stored, and has not degraded. Prepare fresh dilutions for each experiment.

-

Solvent Effects: Verify that the final concentration of the solvent (e.g., DMSO) in your assay does not exceed a level that affects parasite viability.

-

-

Assay Conditions:

-

Parasite Synchronization: Inconsistent synchronization of parasite cultures can lead to variability in IC50 values. Ensure a high degree of synchronicity, preferably at the ring stage, before initiating the assay.[1]

-

Inoculum Density: A high initial parasitemia can lead to a rapid depletion of nutrients and an accumulation of toxic waste products, potentially masking the effect of the drug. Maintain a consistent and appropriate starting parasitemia (e.g., 0.5-1%).

-

Culture Medium: Ensure the culture medium is fresh and properly constituted. Variations in media components can affect parasite growth and drug susceptibility.

-

-

Parasite Line Integrity:

-

Contamination: Check your parasite cultures for any microbial contamination, which can interfere with the assay.

-

Spontaneous Resistance: Although rare, spontaneous mutations conferring low-level resistance could have arisen in your culture. It is advisable to periodically re-start cultures from frozen stocks.

-

Q2: How can we select for this compound-resistant Plasmodium falciparum in our laboratory to study resistance mechanisms?

A2: Inducing this compound resistance in vitro is a critical step for studying resistance mechanisms. This typically involves continuous drug pressure on a parasite culture.

Experimental Workflow for In Vitro Resistance Selection

Caption: Workflow for in vitro selection of this compound-resistant P. falciparum.

For a detailed methodology, refer to the "Experimental Protocols" section below.

Q3: Our this compound-resistant parasites show cross-resistance to atovaquone. What is the underlying mechanism?

A3: Cross-resistance between this compound and atovaquone is expected and has been documented.[2][3][4] The primary mechanism is a point mutation in the cytochrome b gene (cytb), a key component of the mitochondrial cytochrome bc1 complex (Complex III).

-